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Compound of Interest

Compound Name: 2,7-Diazaspiro[4.5]decan-3-one

Cat. No.: B1395335

The 2,7-diazaspiro[4.5]decan-3-one scaffold represents a unique class of heterocyclic
compounds characterized by a spirocyclic junction connecting a piperidine ring and a y-lactam
(pyrrolidinone) ring. Spirocyclic systems are of significant interest in medicinal chemistry and
drug development due to their inherent three-dimensionality and structural rigidity, which can
lead to enhanced binding affinity and selectivity for biological targets.[1] The
diazaspiro[4.5]decane core, in particular, has been explored for the development of novel
therapeutic agents, including inhibitors of enzymes like chitin synthase and receptor-interacting
protein kinase 1 (RIPK1).[1][2]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed
analysis of the expected spectroscopic data for 2,7-diazaspiro[4.5]decan-3-one. While direct
experimental spectra for this specific molecule are not widely published, this document
synthesizes predictive data based on fundamental spectroscopic principles and published data
for closely related analogs.[3][4] This approach provides researchers with a robust framework
for the identification and characterization of this and similar scaffolds.

The core structure, 2,7-diazaspiro[4.5]decan-3-one, possesses the molecular formula
CsH14N20 and a monoisotopic mass of 154.1106 Da.[4] A thorough understanding of its
spectroscopic signature is the first step in leveraging its potential in research and development.

Caption: Molecular structure of 2,7-diazaspiro[4.5]decan-3-one with atom numbering.

Section 1: Mass Spectrometry (MS)
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Mass spectrometry is a cornerstone technique for determining the molecular weight and
elemental composition of a compound. For 2,7-diazaspiro[4.5]decan-3-one, electrospray
ionization (ESI) is the preferred method due to the presence of basic nitrogen atoms, which are
readily protonated.

Experimental Protocol: ESI-MS

o Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable
solvent, such as methanol or acetonitrile/water (50:50 v/v), to create a 1 mg/mL stock
solution. Further dilute to a final concentration of 1-10 pg/mL.

 Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
equipped with an ESI source.

e Analysis Parameters (Positive lon Mode):

o

lonization Mode: ESI+

[¢]

Capillary Voltage: 3.5 — 4.5 kV

[¢]

Nebulizer Gas (N2): 1.5 - 2.5 Bar

o

Drying Gas (N2): 8 — 10 L/min at 200°C

o

Mass Range:m/z 50 — 500

o Data Acquisition: Acquire the full scan spectrum. For structural elucidation, perform tandem
MS (MS/MS) on the protonated molecular ion.

Predicted Mass Spectrum and Fragmentation

Based on its molecular formula (CsH14N20), the predicted masses for various adducts of 2,7-
diazaspiro[4.5]decan-3-one are summarized below. The protonated molecule, [M+H]*, is
expected to be the base peak in ESI positive mode.
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Adduct Calculated m/z
[M+H]* 155.1179
[M+Na]* 177.0998
[M+K]* 193.0738
[M+NHa]* 172.1444

Data predicted and sourced from PubChem.[4]

Tandem MS (MS/MS) of the [M+H]* ion (m/z 155.12) would likely involve fragmentation
pathways initiated by the cleavage of the spirocyclic system. Key fragmentations would include
ring-opening of the piperidine or lactam moieties.
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Caption: Plausible fragmentation pathways for [M+H]* of 2,7-diazaspiro[4.5]decan-3-one.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule. The
structure of 2,7-diazaspiro[4.5]decan-3-one contains a secondary amine, a secondary amide
(lactam), and aliphatic C-H bonds, each giving rise to characteristic absorption bands.
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Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

o Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR

crystal (typically diamond or germanium).

¢ Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

o Data Acquisition:

[¢]

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal,

[e]

then record the sample spectrum.

[¢]

Spectral Range: 4000 — 400 cm—!

Resolution: 4 cmm—1

o

Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

o

o Data Processing: The resulting spectrum is typically presented as transmittance or
absorbance versus wavenumber (cm™1).

Predicted IR Absorption Bands

The predicted IR spectrum is dominated by absorptions from the N-H and C=0 bonds. The
table below outlines the expected characteristic peaks, with frequency ranges informed by
analogous structures.[3]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.mdpi.com/1422-8599/2021/2/M1228
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Predicted
Functional Group Vibration Type Wavenumber Intensity
(cm™)
N-H (Amide) Stretch 3200 - 3100 Medium
N-H (Amine) Stretch 3350 — 3250 Medium
C-H (Aliphatic) Stretch 2950 — 2850 Strong
C=0 (y-Lactam) Stretch 1710 - 1680 Strong
N-H Bend 1640 — 1550 Medium
C-N Stretch 1250 — 1100 Medium

The y-lactam carbonyl stretch is expected at a relatively high frequency due to ring strain.

Section 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For 2,7-diazaspiro[4.5]decan-3-one, *H and 3C NMR will reveal the precise
connectivity and chemical environment of each atom.

Experimental Protocol: 'H and **C NMR

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds, CDClIs, or D20). The choice of solvent is critical;, DMSO-
de is often suitable as it can solubilize polar compounds and allows for the observation of
exchangeable N-H protons.

¢ Instrumentation: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment.

o Spectral Width: 0 — 12 ppm.
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o Number of Scans: 8-16.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

o Spectral Width: 0 — 200 ppm.

o Number of Scans: 1024 or more, as 13C has a low natural abundance.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show distinct signals for the protons on the piperidine and
lactam rings. Due to the spirocyclic nature, the protons on the piperidine ring adjacent to the

spiro-carbon (C6 and C10) may be diastereotopic and appear as complex multiplets.

Predicted
Proton(s) Chemical Shift  Multiplicity Integration Notes
(3, ppm)
Shift is solvent
] ) and
NH (Amine) 2.5 - 4.0 (broad) Singlet (br) 1H ]
concentration
dependent.
Typically
] downfield due to
NH (Lactam) 7.0 - 8.5 (broad) Singlet (br) 1H .
amide
resonance.
) Adjacent to the
CHz (C4) ~3.2-34 Singlet or ABq 2H )
lactam nitrogen.
_ Adjacent to the
CH: (C6, C10) ~2.8-31 Multiplet 4H _ _
amine nitrogen.
Aliphatic protons
CHz (C8, C9) ~15-1.8 Multiplet 4H on the piperidine

ring.
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Predicted *C NMR Spectrum

The molecule has 8 carbon atoms. Assuming free rotation and conformational averaging, 6
distinct signals are predicted in the proton-decoupled 3C NMR spectrum.

Predicted Chemical Shift

Carbon(s) Notes
(5, ppm)
C=0 (C3) 175-180 Amide carbonyl carbon.
) Quaternary spiro-carbon, often
C5 (Spiro) 60-70 ]
a weaker signal.
Carbon adjacent to the lactam
Cc4 45 - 55 _
nitrogen.
Carbons adjacent to the amine
Ce6, C10 40 - 50 _
nitrogen.
Aliphatic carbons in the
Cs8, C9 25-35 S
piperidine ring.
Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic
data for 2,7-diazaspiro[4.5]decan-3-one. By combining fundamental principles with data from
analogous structures, we have established a reliable set of expected values for mass
spectrometry, IR spectroscopy, and NMR spectroscopy. This information serves as an essential
reference for researchers working on the synthesis, isolation, or application of this promising
heterocyclic scaffold, ensuring its accurate and efficient characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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